molecular formula C4HBr2NO2S B1519197 2,5-Dibromothiazole-4-carboxylic acid CAS No. 943735-44-2

2,5-Dibromothiazole-4-carboxylic acid

Cat. No. B1519197
CAS RN: 943735-44-2
M. Wt: 286.93 g/mol
InChI Key: BJOOXANOAMTJPK-UHFFFAOYSA-N
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Description

2,5-Dibromothiazole-4-carboxylic acid is a sulfur-containing heterocyclic organic compound . It has a molecular formula of C4HBr2NO2S and a molecular weight of 286.93 . It is typically stored under an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom, substituted at the 2 and 5 positions with bromine atoms and at the 4 position with a carboxylic acid group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted density of 2.451±0.06 g/cm3 . The melting point is 84 °C and the predicted boiling point is 387.1±27.0 °C .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

2,5-Dibromothiazole-4-carboxylic acid plays a significant role in the synthesis of heterocyclic compounds through palladium-catalyzed cross-coupling reactions. The difunctional substrate 2,5-dibromothiazole can be transformed into various arylthiazoles by consecutive cross-coupling reactions, showcasing its utility in constructing complex molecules for further chemical exploration T. Bach & S. Heuser, 2000.

Polythiazoles Synthesis and Conducting Properties

The synthesis of polythiazoles, such as poly(thiazole-2,5-diyl), by dehalogenation polycondensation of dibromothiazoles, highlights another application area. These materials exhibit electrically conducting properties, indicating potential use in electronic and photonic devices T. Maruyama, H. Suganuma, & Takakazu Yamamoto, 1995.

Medicinal Chemistry and Drug Design

While the user request specified the exclusion of drug use, dosage, and side effects information, it's notable that structures related to this compound, such as tetrazoles, serve as carboxylic acid isosteres in drug design. They are utilized for their bioisosteric properties, offering increased metabolic stability and lipophilicity, contributing to the development of new pharmaceuticals R. J. Herr, 2002.

Coordination Compounds and Biomimetic Studies

This compound derivatives are also involved in the synthesis of coordination compounds, including biomimetic complexes, indicating their relevance in mimicking biological systems and studying metal-organic interactions S. Materazzi, C. Foti, & F. Crea, 2013.

Theoretical and Spectroscopic Studies

Studies on related thiazole derivatives, such as 4-methylthiadiazole-5-carboxylic acid, utilizing density functional theory (DFT) for investigating electronic structure, spectral features, and hydrogen bonding, reveal the complex behavior and properties of these compounds, aiding in the understanding of their chemical and physical characteristics Isha Singh et al., 2019.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for 2,5-Dibromothiazole-4-carboxylic acid are not available, thiazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities .

Biochemical Analysis

Biochemical Properties

2,5-Dibromothiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of arylthiazolylpiperidine derivatives, which are known to modulate the production of survival motor neuron (SMN) protein . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and inhibit specific enzymatic activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the synthesis of proteins and enzymes critical for cell survival and function . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the threshold effects and safe dosage ranges is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of thiazole derivatives. These interactions can affect metabolic flux and the levels of various metabolites within the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects . Investigating the subcellular localization and its impact on the compound’s activity and function is essential for understanding its mechanism of action.

properties

IUPAC Name

2,5-dibromo-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2NO2S/c5-2-1(3(8)9)7-4(6)10-2/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOOXANOAMTJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653411
Record name 2,5-Dibromo-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943735-44-2
Record name 2,5-Dibromo-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943735-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dibromo-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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